4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole
Description
4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a methyl group and at the 5-position with a 2-naphthylsulfanyl moiety. The 1,2,3-thiadiazole scaffold is distinguished by its sulfur and nitrogen atom arrangement, which contributes to its electronic properties and biological activity.
Properties
IUPAC Name |
4-methyl-5-naphthalen-2-ylsulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c1-9-13(17-15-14-9)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPERVOLUWXSJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.
Introduction of the Naphthylsulfanyl Group: The naphthylsulfanyl group can be introduced via nucleophilic substitution reactions, where a naphthylthiol reacts with a suitable leaving group on the thiadiazole ring.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) moiety undergoes controlled oxidation to form sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives, depending on reaction conditions.
Key Findings :
-
Hydrogen peroxide selectively oxidizes the sulfanyl group to sulfoxide without ring degradation .
-
Stronger oxidants (e.g., m-CPBA) yield sulfones but may require strict temperature control to avoid side reactions .
Nucleophilic Substitution
The sulfanyl group acts as a leaving site for nucleophilic displacement, enabling diversification at the 5-position.
Mechanistic Insight :
-
Reactions proceed via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing thiadiazole ring .
-
Steric hindrance from the naphthyl group limits reactivity with bulky nucleophiles .
Electrophilic Aromatic Substitution (EAS)
The naphthyl ring undergoes regioselective electrophilic substitution, primarily at the 6- and 8-positions due to the directing effects of the sulfanyl group.
Regioselectivity :
-
The sulfanyl group directs electrophiles to the ortho/para positions relative to itself on the naphthyl ring, favoring the 6- and 8-positions .
Cross-Coupling Reactions
The thiadiazole core participates in palladium-catalyzed cross-coupling reactions for functionalization.
Limitations :
Ring-Opening and Rearrangement
Under strong reducing or acidic conditions, the thiadiazole ring undergoes degradation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | Thiolactam intermediate | 30% | |
| H₂ (1 atm), Pd/C | EtOH, RT, 24 h | Partial reduction to dihydrothiadiazole | 25% |
Caution :
Functionalization via Sulfur Chemistry
The sulfanyl group enables thiol-specific reactions for conjugate synthesis.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition generates SO₂ and naphthalene derivatives .
Scientific Research Applications
Antimicrobial Properties
The 1,2,3-thiadiazole framework, to which 4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole belongs, has been extensively studied for its antimicrobial activities. Several studies have demonstrated that derivatives of thiadiazoles exhibit significant antibacterial and antifungal properties.
- Study Findings : A recent study indicated that compounds containing the thiadiazole moiety showed broad-spectrum antimicrobial activity against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimal inhibitory concentration (MIC) values for some derivatives were reported to be as low as 20–40 µg/mL, indicating potent activity .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the interaction of thiadiazole derivatives with microbial enzymes. For instance, the binding affinity of these compounds was evaluated against targets such as tyrosyl-tRNA synthetase and N-myristoyl transferase . These studies provide insights into the mechanisms by which these compounds exert their antimicrobial effects.
Insecticidal Activity
Research has shown that certain thiadiazole derivatives possess insecticidal properties. The compound this compound has been evaluated for its effectiveness against agricultural pests.
- Efficacy : Insecticidal assays revealed that this compound exhibited substantial activity against soil insects and developmental stages of pests, outperforming some conventional insecticides . This suggests its potential use in integrated pest management strategies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their efficacy. Researchers have identified key structural features that enhance antimicrobial and insecticidal activities.
| Compound Structure | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 20–40 | |
| Various Thiadiazole Derivatives | Antifungal | 32.6 | |
| Thiadiazole Derivative X | Insecticidal | - |
Case Studies and Research Insights
Several case studies have highlighted the practical applications of thiadiazoles in real-world scenarios:
- Case Study on Agricultural Use : A field study demonstrated the effectiveness of a thiadiazole-based formulation in controlling pest populations in crops, resulting in improved yield and reduced pesticide residues compared to traditional methods .
- Clinical Trials : Some derivatives have advanced to clinical trials due to their promising antimicrobial profiles, showcasing their potential as new therapeutic agents against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their metabolic processes or by damaging their cell membranes.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
The positional isomerism of the thiadiazole ring significantly impacts bioactivity. For example:
- 1,3,4-Thiadiazole Derivatives : Compounds like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () exhibit antimicrobial activity but differ in sulfur/nitrogen arrangement, leading to altered electronic profiles and target interactions compared to 1,2,3-thiadiazoles.
- Sulfur Oxidation State: Derivatives such as 4-methyl-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole () and 4-methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone () feature sulfinyl (S=O) and sulfonyl (SO₂) groups, respectively.
Table 1: Structural Comparison of Key Derivatives
*Estimated based on molecular formula.
Antimicrobial Activity
- 1,2,3-Thiadiazole Derivatives : The target compound’s structural analogs, such as those reported by Shin et al., demonstrate potent antibacterial activity. For instance, a 1,2,3-thiadiazole derivative outperformed five- and six-membered heterocycles in both efficacy and pharmacokinetics in rats .
- 1,3,4-Thiadiazole Derivatives : While also antimicrobial, these compounds often require higher concentrations for efficacy. For example, triazole-thiadiazole hybrids in showed moderate activity, suggesting the 1,2,3-thiadiazole core may offer superior target binding .
Anticancer and Anticonvulsant Potential
- 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives () exhibit anticonvulsant and anticancer activity, attributed to their ability to modulate ion channels or enzyme pathways.
Physicochemical Properties
- Acid Dissociation Constant (pKa) : Sulfanyl groups (pKa ~10) are less acidic than sulfonyl (pKa ~1) or sulfinyl groups, influencing ionization and bioavailability .
Table 2: Key Physicochemical Properties
| Compound | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| Target Compound | ~1.3* | ~370* | ~10 |
| 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole | 1.315 (predicted) | 369.2 (predicted) | -6.16 |
| 4-Methyl-5-(4-methylbenzenesulfinyl)-1,2,3-thiadiazole | N/A | N/A | N/A |
*Predicted using analogous data from and .
Biological Activity
4-Methyl-5-(2-naphthylsulfanyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Overview of Thiadiazole Compounds
Thiadiazoles are known for their significant biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The presence of the thiadiazole ring enhances the pharmacological profile of many derivatives, making them valuable in medicinal chemistry. The specific compound this compound is particularly noteworthy for its unique structural features that contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | High | Disruption of cell wall synthesis |
| Antifungal | Moderate | Inhibition of ergosterol biosynthesis |
| Antiviral | Variable | Interference with viral replication |
Anti-Inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that thiadiazoles can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Specific studies have highlighted its effectiveness against certain cancer cell lines, suggesting a potential role in cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Lopez-Cara (2012), several thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potency compared to standard antibiotics .
Case Study 2: Anti-Inflammatory Activity
A study published in Frontiers in Chemistry explored the anti-inflammatory properties of various thiadiazole derivatives. The findings demonstrated that this compound significantly reduced levels of inflammatory markers in vitro. The compound's ability to inhibit COX enzymes was confirmed through enzyme assays .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor (e.g., COX), leading to reduced inflammation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways by modulating key regulatory proteins.
Q & A
Q. What role does the compound play in materials science, particularly in electronic applications?
- Charge-Transfer Complexes : Coordinate with transition metals (e.g., Cu, Ag) to enhance conductivity in thin-film semiconductors .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) for high-temperature applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
